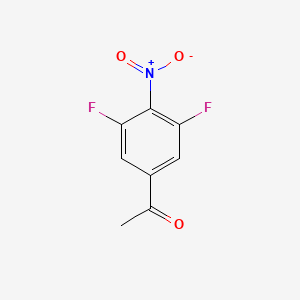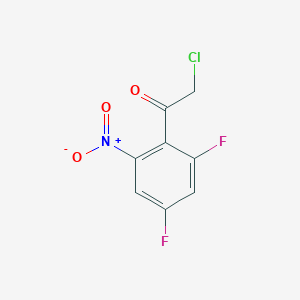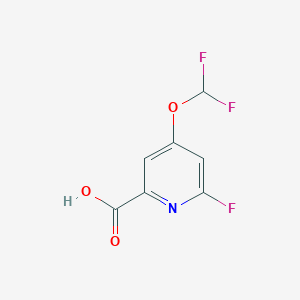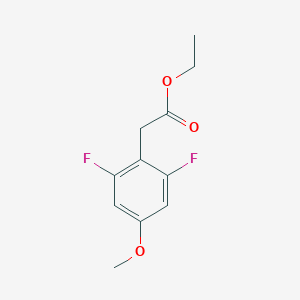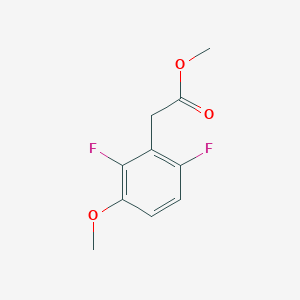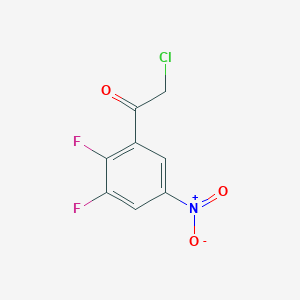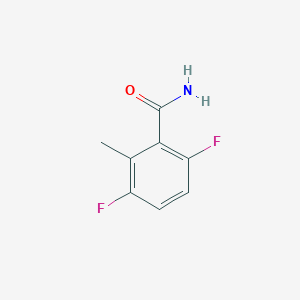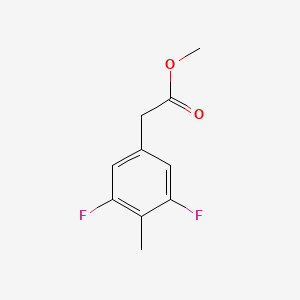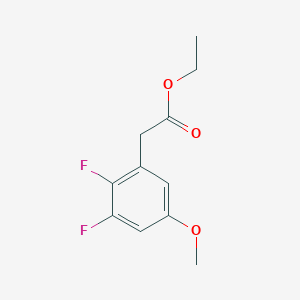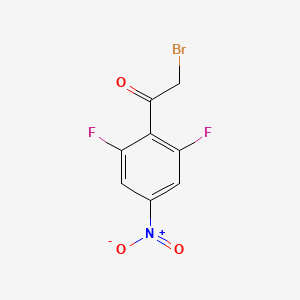![molecular formula C7H5BrN4O3 B1413058 2,4-ジアミノ-6-ブロモ-フロ[2,3-d]ピリミジン-5-カルボン酸 CAS No. 1352884-07-1](/img/structure/B1413058.png)
2,4-ジアミノ-6-ブロモ-フロ[2,3-d]ピリミジン-5-カルボン酸
概要
説明
2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a furo[2,3-d]pyrimidine core, which is a fused ring system containing both oxygen and nitrogen atoms. The bromine and carboxylic acid functional groups further enhance its reactivity and potential for diverse chemical transformations.
科学的研究の応用
2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of novel materials with unique electronic or optical properties.
作用機序
Target of Action
The primary targets of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid are enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . These enzymes play a crucial role in the biosynthesis of nucleic acid precursors, making them attractive targets for chemotherapeutic agents .
Mode of Action
This compound acts as an antifolate , inhibiting the activity of DHFR and TS . DHFR is responsible for the NADPH-dependent reduction of 7,8-dihydrofolate (FH2) to tetrahydrofolate (FH4), a key component of folate metabolism that serves as a cofactor precursor to carry one-carbon units . TS, on the other hand, catalyzes the sole de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP) from 2’-deoxyuridine-5’-monophosphate (dUMP), utilizing 5,10-methylenetetrahydrofolate as the source of the one carbon as well as the reductant . By inhibiting these enzymes, the compound disrupts nucleic acid synthesis, which can lead to cell death.
Biochemical Pathways
The inhibition of DHFR and TS by 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid affects the folate metabolism pathway . This disruption leads to a decrease in the production of nucleic acid precursors, which are essential for DNA replication and RNA transcription. As a result, cell growth and proliferation are hindered, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
They are primarily excreted through the kidneys . The bioavailability of such compounds can be influenced by factors such as formulation, route of administration, and individual patient characteristics.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA synthesis and cell division . This can lead to cell death, particularly in rapidly dividing cells. As such, the compound may exhibit antitumor, antibacterial, and antiprotozoan effects .
Safety and Hazards
While the specific safety and hazards for 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid are not mentioned in the search results, a related compound, 2,4-Diamino-6-hydroxypyrimidine, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
生化学分析
Biochemical Properties
2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as dihydrofolate reductase, which is crucial in the synthesis of nucleotides . By inhibiting this enzyme, 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid can disrupt the synthesis of DNA and RNA, leading to potential applications in cancer therapy. Additionally, this compound can bind to proteins involved in cell signaling pathways, affecting cellular communication and function.
Cellular Effects
The effects of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid can modulate the activity of transcription factors, leading to changes in gene expression that affect cell growth and differentiation . Furthermore, this compound can impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the production of essential metabolites.
Molecular Mechanism
The molecular mechanism of action of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and either inhibiting or activating their functions. For example, 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid can inhibit dihydrofolate reductase by binding to its active site, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition leads to a decrease in nucleotide synthesis, which can result in the suppression of cell proliferation. Additionally, this compound can activate certain signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and alter cellular function without causing significant toxicity . At higher doses, 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid can exhibit toxic effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached to achieve the desired therapeutic effect. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit enzymes such as dihydrofolate reductase, affecting the folate metabolism pathway . By disrupting this pathway, 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid can alter the levels of key metabolites, leading to changes in cellular function and metabolism. Additionally, this compound can interact with other metabolic pathways, such as those involved in nucleotide synthesis and amino acid metabolism, further influencing cellular processes.
Transport and Distribution
The transport and distribution of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is transported into the cytoplasm . Once inside the cell, 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid can bind to proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues and cells are important for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid can interact with DNA and transcription factors, influencing gene expression and cellular function. In the mitochondria, this compound can affect metabolic processes and energy production. Understanding the subcellular localization of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step procedures starting from readily available precursors. One common approach includes the formation of the furo[2,3-d]pyrimidine core through cyclization reactions. For instance, a precursor such as 2,4-diamino-6-bromopyrimidine can undergo cyclization with a suitable dihydrofuran derivative under acidic or basic conditions to form the desired fused ring system .
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry methods can be employed to scale up the production while maintaining consistent quality.
化学反応の分析
Types of Reactions: 2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Cyclization Reactions: The amino groups can participate in cyclization reactions to form additional fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups replacing the bromine atom.
- Reduced or oxidized forms of the carboxylic acid group.
類似化合物との比較
2,4-Diamino-5-substituted-furo[2,3-d]pyrimidines: These compounds share the same core structure but differ in the substituents attached to the furo[2,3-d]pyrimidine ring.
2-Amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidines: These compounds have a similar fused ring system but with different functional groups.
Uniqueness: 2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID is unique due to the presence of both bromine and carboxylic acid functional groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O3/c8-3-1(6(13)14)2-4(9)11-7(10)12-5(2)15-3/h(H,13,14)(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKQGHFASIOEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N=C1OC(=C2C(=O)O)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



